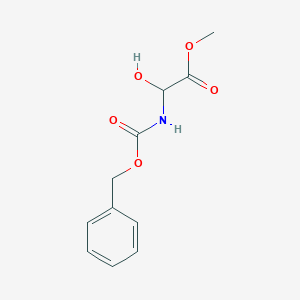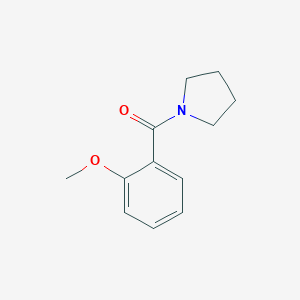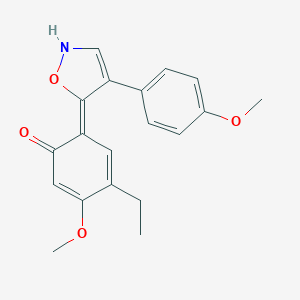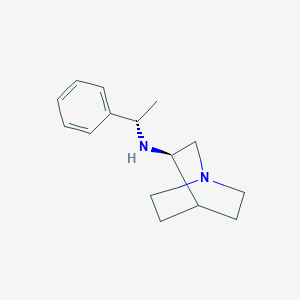
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine, commonly known as R-PEAQ, is a chiral compound that belongs to the class of quinuclidine derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. R-PEAQ has been found to exhibit significant pharmacological activity, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The exact mechanism of action of R-PEAQ is not fully understood. However, it is believed to act as a selective agonist at the muscarinic acetylcholine receptor subtype 1 (M1 receptor). Activation of the M1 receptor has been shown to improve cognitive function and memory, making R-PEAQ a potential candidate for the treatment of cognitive disorders.
Biochemical And Physiological Effects
R-PEAQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is important for cognitive function. R-PEAQ has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using R-PEAQ in lab experiments include its high purity and potency, as well as its selectivity for the M1 receptor. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
Future Directions
There are several potential future directions for research on R-PEAQ. One area of interest is the development of new drugs based on its structure, which may have improved efficacy and selectivity. Another area of research is the exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for cognitive disorders.
Synthesis Methods
The synthesis of R-PEAQ involves the reaction of (R)-3-quinuclidinol with (S)-1-phenylethylamine in the presence of a chiral auxiliary. The reaction proceeds through a series of steps, including protection of the hydroxyl group, formation of the imine, reduction, and deprotection. The final product is obtained in high yield and enantiomeric purity.
Scientific Research Applications
R-PEAQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and analgesic effects. R-PEAQ has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
120577-33-5 |
|---|---|
Product Name |
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine |
Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(3R)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15-/m0/s1 |
InChI Key |
YUJLYFFNXJRLDW-WFASDCNBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H]2CN3CCC2CC3 |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
synonyms |
(R)-N-((S)-1-phenylethyl)quinuclidin-3-aMine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



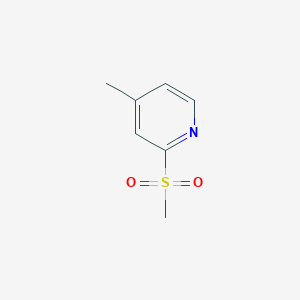
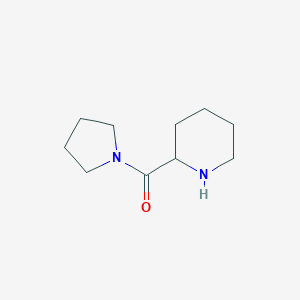
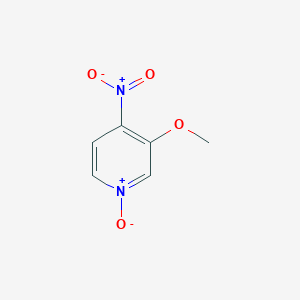
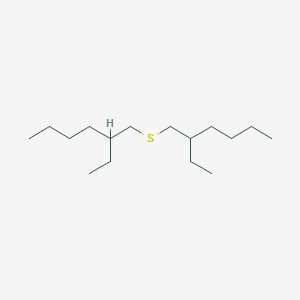
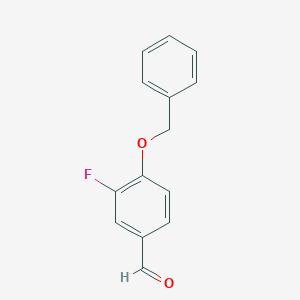
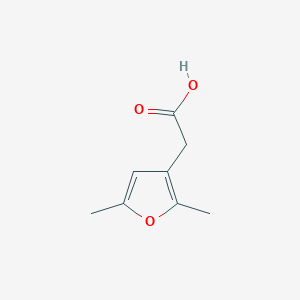
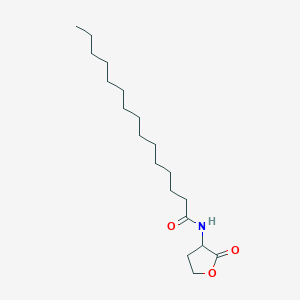
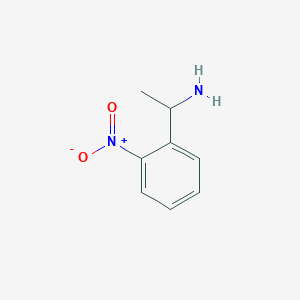
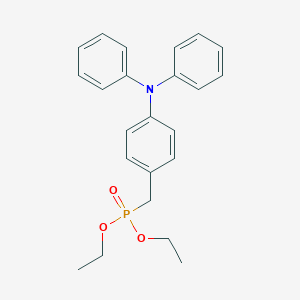
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
